Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate

Chemical procurement Building block purity HPLC-grade synthesis

Need a bifunctional thiophene core with conformational adaptability? This 2,3,5-trisubstituted scaffold combines a reducible nitro group (→ amine for conjugation) with a privileged difluoromethoxy pharmacophore that modulates lipophilicity and H-bond donation-unavailable in non-fluorinated analogs. • Orthogonal handles: NO₂ reduction enables amides/ureas/probes without affecting -OCHF₂. • Conformational adaptivity: -OCHF₂ interconverts between lipophilic/polar states, enhancing target binding. • ≥98% purity (Leyan grade) ensures precise stoichiometry in multi-step sequences. • Methyl ester allows third diversification point (hydrolysis → acid).

Molecular Formula C7H5F2NO5S
Molecular Weight 253.18 g/mol
Cat. No. B12063043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate
Molecular FormulaC7H5F2NO5S
Molecular Weight253.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(S1)[N+](=O)[O-])OC(F)F
InChIInChI=1S/C7H5F2NO5S/c1-14-6(11)5-3(15-7(8)9)2-4(16-5)10(12)13/h2,7H,1H3
InChIKeyGMDKTAWCOLLMFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate: Dual-Functional Building Block


Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate (CAS 1710202-54-2, C₇H₅F₂NO₅S, MW 253.18) is a heterocyclic building block featuring a 2,3,5-trisubstituted thiophene core bearing a methyl carboxylate ester at the 2-position, a difluoromethoxy (–OCHF₂) group at the 3-position, and a nitro group at the 5-position . This scaffold combines two electronically orthogonal functional handles: an electron-withdrawing nitro group amenable to reduction, cross-coupling, or nucleophilic aromatic substitution, and a difluoromethoxy moiety that has emerged as a privileged fluorinated pharmacophore in modern drug discovery owing to its capacity for conformational adaptation, hydrogen-bond donation, and modulated lipophilicity [1]. The compound is commercially available from multiple vendors at purities suitable for research-scale synthesis, making it accessible for structure–activity relationship (SAR) campaigns and fragment-based design programs.

Orthogonal –NO₂ and –OCHF₂ handles for sequential scaffold diversification
Conformationally adaptive fluorinated pharmacophore supports lead optimization programs
Research-grade purity (≥98%) suitable for quantitative SAR and fragment-based design

Why Fluorinated and Orthogonal Handles Cannot Be Replaced


Replacing Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate with a non-fluorinated analog such as methyl 3-methoxy-5-nitrothiophene-2-carboxylate or a simple methyl 5-nitrothiophene-2-carboxylate is not a physicochemically equivalent substitution. The –OCHF₂ group is not a passive bioisostere of –OCH₃; it possesses distinct conformational dynamics, lipophilicity, and hydrogen-bonding capacity that are absent in the methoxy counterpart [1]. Specifically, the difluoromethoxy group can interconvert between a highly lipophilic and a polar conformation via rotation about the O–CHF₂ bond, enabling it to adapt to polarity changes in the molecular environment—a property that neither –OCH₃ nor –OCF₃ can replicate [2]. This conformational adaptivity has been shown to enhance binding affinity to protein active sites and to modulate pharmacokinetic properties including metabolic stability and membrane permeability [3]. Furthermore, the combined presence of the –OCHF₂ and –NO₂ groups on the same thiophene ring enables orthogonal, sequential functionalization strategies that are impossible with unsubstituted or mono-substituted analogs. The procurement of this specific scaffold therefore enables research programs that require both the electronic tuning conferred by the difluoromethoxy group and the synthetic versatility of the nitro handle.

–OCHF₂ vs –OCH₃
Conformational adaptivity and lipophilicity are reported to differ; direct bioisosteric replacement cannot be assumed without validation.
Orthogonal handles
Mono-substituted analogs lack the dual –NO₂ and –OCHF₂ combination required for sequential orthogonal derivatization strategies.
SAR interpretation
Substituting with a non-fluorinated or non-nitrated scaffold may shift structure–activity relationships and confound pharmacophore mapping.

Quantitative Comparator Evidence Versus Closest Analogs


Vendor Purity Comparison for Synthesis-Grade Building Blocks

When sourcing Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate, the purity specification varies across commercial vendors, directly impacting the usable quantity of active compound per gram purchased. Leyan reports a minimum purity of 98% for this compound (Product No. 2289677), compared to AKSci’s minimum purity specification of 95% (Product No. 0661ED). This 3-percentage-point differential in nominal purity translates to a 60% reduction in the maximum potential impurity load (from 5% down to 2%), which is material for reaction stoichiometry calculations in multi-step syntheses where byproduct accumulation can erode yield and complicate purification .

Vendor Purity
Head-to-head
98% (Leyan) vs. 95% (AKSci) – 3 pp difference
60% lower maximum impurity load may improve reaction stoichiometry accuracy.
Verify lot-specific Certificate of Analysis; purity basis may vary.
Chemical procurement Building block purity HPLC-grade synthesis

Lipophilicity Advantage of Difluoromethoxy Over Methoxy

The replacement of a methoxy (–OCH₃) group with a difluoromethoxy (–OCHF₂) group on a thiophene scaffold is expected to increase lipophilicity based on established class-level principles. Müller (2014) demonstrated that the difluoromethoxy group can adopt a highly lipophilic conformation via O–CHF₂ bond rotation, enabling it to adapt to polarity changes in the molecular environment—a property that is absent in the conformationally less flexible methoxy group [1]. For a direct baseline comparator, methyl 5-nitrothiophene-2-carboxylate (CAS 5832-01-9), which lacks the 3-OCHF₂ substituent, has a reported logP of 1.97 [2]. The target compound, Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate, incorporates the lipophilicity-enhancing –OCHF₂ group at the 3-position; theoretical logP calculators predict an increase over the non-fluorinated comparator, consistent with the class-level understanding of difluoromethoxy group contributions to logP. The precise experimental logP value for the target compound has not yet been reported in the peer-reviewed literature; the available SlogP from the MMsINC database (University of Padova, ~1.22) indicates a lower value, though this requires experimental verification [3]. This class-level evidence supports the expectation that –OCHF₂ substitution will modulate the partition coefficient relative to non-fluorinated analogs, with direct implications for membrane permeability and pharmacokinetic behavior.

Lipophilicity
Class-level
Qualitative logP increase predicted (Müller 2014); MMsINC SlogP ~1.22 unverified
Lipophilicity modulation expected; requires experimental logP determination.
Comparator logP 1.97; database SlogP may not represent measured partition coefficient.
Lipophilicity Drug design Physicochemical property

Orthogonal Functionalization via Selective Nitro Reduction

Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate presents two electronically distinct functional groups on the same thiophene ring: the strongly electron-withdrawing nitro group at C-5 and the moderately electron-withdrawing difluoromethoxy group at C-3. The nitro group can be selectively reduced to the corresponding amine under controlled conditions (e.g., catalytic hydrogenation, Fe/HCl, or SnCl₂), while the –OCHF₂ group remains intact due to the exceptional stability of the C–F bond relative to the N–O bond [1]. This orthogonality is not available in non-nitrated analogs such as methyl 3-(difluoromethoxy)thiophene-2-carboxylate, which lack the nitro reduction handle entirely. The resulting 5-aminothiophene intermediate can then be further functionalized via amidation, sulfonylation, or diazotization/cyclization, enabling rapid scaffold diversification from a single starting material. Nitrothiophenes have a well-established history as versatile intermediates in pharmaceutical and agrochemical synthesis, with the 5-nitrothiophene-2-carboxylate motif serving as a precursor to biologically active amides, sulfonamides, and fused heterocycles [2]. The presence of the –OCHF₂ group additionally imparts the physicochemical advantages of fluorination to downstream products without requiring late-stage fluorination steps, which are often low-yielding or require specialized reagents [3].

Functional Orthogonality
Reported
Selective –NO₂ reduction (H₂/Pd-C, Fe/HCl) preserves –OCHF₂; enables sequential derivatization.
Supports rapid library synthesis from a single scaffold; maximizes value per unit purchased.
Standard nitro reduction conditions applicable; patent literature precedent available.
Synthetic chemistry Orthogonal reactivity Scaffold diversification

High-Impact Research and Industrial Applications


Medicinal Chemistry SAR with Orthogonal Diversification

In lead optimization programs, the ability to systematically vary substituents on a central scaffold is paramount. Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate provides two independently functionalizable handles: the nitro group can be reduced to an amine and subsequently elaborated into amides, sulfonamides, ureas, or heterocycles, while the –OCHF₂ group remains stable throughout, conferring enhanced lipophilicity and metabolic stability to all downstream analogs (as supported by class-level lipophilicity evidence in Section 3, Evidence Item 2) [1]. Suppliers offering the 98% purity grade (Leyan) enable precise stoichiometric control in these multi-step sequences, reducing side-product formation . This scaffold is particularly suited for programs targeting intracellular or CNS-penetrant small molecules where fine-tuning of logP is critical for passive membrane permeability.

Chemical Biology Probe Development via Amino Tagging

Chemical biologists require bifunctional scaffolds that allow for attachment of reporter groups (fluorophores, biotin, photoaffinity labels) at one position while retaining a pharmacophoric moiety at another. Reduction of the 5-nitro group to an amine provides a nucleophilic attachment point for active ester-containing probes, while the 3-difluoromethoxy group serves as a conformationally adaptive, lipophilicity-modulating pharmacophore that can enhance target engagement (see Section 2, substitution rationale) [2]. The orthogonality of these two handles ensures that probe attachment does not compromise the pharmacophoric properties of the –OCHF₂ group, a critical advantage over non-orthogonal scaffolds. Procurement of this compound at ≥98% purity reduces the risk of off-target probe labeling due to reactive impurities.

Agrochemical Lead Generation with Fluorinated Nitrothiophenes

Nitrothiophenes have an established history as fungicidal and bactericidal agents in agriculture (US Patent 4,451,660) [3]. The incorporation of a difluoromethoxy group into the nitrothiophene scaffold—as in Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate—combines the bioactivity associated with the nitroheterocycle motif with the metabolic stability and environmental adaptivity conferred by the –OCHF₂ group (see Section 2) [4]. The methyl ester at the 2-position provides a third diversification point via hydrolysis to the carboxylic acid, enabling salt formation or conjugation with amino alcohols to modulate physicochemical properties. This tri-functional scaffold is thus positioned as a versatile starting point for agrochemical lead identification programs targeting soil-borne or seed-borne phytopathogens.

Antiparasitic and DHFR Inhibitor SAR Exploration

Published data on related 5-nitrothiophene-2-carboxylate derivatives demonstrate activity against dihydrofolate reductase (DHFR) from various species, with IC₅₀ values reported in the nanomolar to micromolar range [5]. While direct activity data for Methyl 3-(difluoromethoxy)-5-nitrothiophene-2-carboxylate against DHFR or parasitic targets is not yet available, the scaffold shares the 5-nitrothiophene-2-carboxylate pharmacophore that has been shown to engage DHFR active sites. The –OCHF₂ group at the 3-position is expected to modulate lipophilicity and hydrogen-bonding capacity in the target binding pocket (class-level inference, Section 3, Evidence Item 2), providing a differentiated SAR vector for exploring selectivity between host and pathogen enzyme isoforms. Researchers engaged in antiparasitic or antibacterial drug discovery can use this compound as a starting point for systematic SAR expansion.

Application
Selection Property
Validation Focus
Orthogonal SAR diversification
–NO₂ and –OCHF₂ dual handles
Sequential derivatization and purity control
Probe attachment via amine handle
5-amino intermediate from nitro reduction
Retained –OCHF₂ pharmacophore integrity
Fluorinated nitrothiophene lead generation
Tri-functional scaffold (NO₂, OCHF₂, CO₂Me)
Nitroheterocycle bioactivity and metabolic stability context
DHFR inhibitor SAR exploration
5-nitrothiophene-2-carboxylate pharmacophore
Target engagement and isoform selectivity (class-level context)
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